molecular formula C6H13NO B1202503 (S)-(+)-2-(Methoxymethyl)pyrrolidine CAS No. 63126-47-6

(S)-(+)-2-(Methoxymethyl)pyrrolidine

Cat. No. B1202503
CAS RN: 63126-47-6
M. Wt: 115.17 g/mol
InChI Key: CHPRFKYDQRKRRK-LURJTMIESA-N
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Description

“(S)-(+)-2-(Methoxymethyl)pyrrolidine” is a chiral catalyst and ligand . It is also known as O-Methyl-L-prolinol or SMP . It has the empirical formula C6H13NO and a molecular weight of 115.17 .


Synthesis Analysis

“(S)-(+)-2-(Methoxymethyl)pyrrolidine” may be used to prepare planar chiral 2-phospha ferrocenophanes . It can also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol . Additionally, it reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine .


Molecular Structure Analysis

The molecular structure of “(S)-(+)-2-(Methoxymethyl)pyrrolidine” can be represented by the SMILES string COC[C@@H]1CCCN1 . The InChI key for this compound is CHPRFKYDQRKRRK-LURJTMIESA-N .


Chemical Reactions Analysis

“(S)-(+)-2-(Methoxymethyl)pyrrolidine” is used as a chiral auxiliary for the asymmetric synthesis of propargyl alcohols and 4-nitrocyclohexanones, and for asymmetric Michael additions to enones .


Physical And Chemical Properties Analysis

“(S)-(+)-2-(Methoxymethyl)pyrrolidine” is a liquid with a density of 0.933 g/mL at 25 °C . It has a boiling point of 62 °C at 40 mmHg . The optical activity is [α]20/D +2.4°, c = 2 in benzene . The refractive index is n20/D 1.4457 (lit.) .

Scientific Research Applications

  • Asymmetric Alkylation : (S)-(+)-2-(Methoxymethyl)pyrrolidine derivatives have been utilized as chiral auxiliaries in asymmetric alkylation reactions, showing high stereoselectivity and flexibility to various substrates and reaction conditions (Kawanami et al., 1984).

  • Enantioselective Fluorodehydroxylation : It serves as an effective enantioselective fluorodehydroxylating agent, as demonstrated in the synthesis of the first homochiral aminofluorosulphurane (Hann & Sampson, 1989).

  • Synthesis of Enantiomeric Pairs : This compound has been employed in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, which are significant in medicinal and organic chemistry (Yamamoto et al., 1993).

  • Anti-inflammatory Applications : Derivatives of (S)-(+)-2-(Methoxymethyl)pyrrolidine have shown potential as anti-inflammatory agents, with some compounds exhibiting comparable activities to standard drugs but with reduced side effects (Ikuta et al., 1987).

  • Ligands in Chiral Copper Complexes : It has been used as a ligand in chiral copper complexes, leading to significant enantioselectivity in chemical reactions (Leyendecker & Laucher, 1983).

  • Asymmetric Acylation : The compound proved to be an excellent chiral auxiliary for asymmetric acylation of carboxamide enolates (Ito et al., 1984).

  • Synthesis of Chiral Ferrocenyl Diphosphines : It has been used as a chiral auxiliary in the stereoselective synthesis of chiral ferrocenyl diphosphines, demonstrating its utility in organometallic chemistry (Lotz et al., 2010).

Safety And Hazards

“(S)-(+)-2-(Methoxymethyl)pyrrolidine” is classified as a flammable liquid (Category 3) and can cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRFKYDQRKRRK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291148
Record name (+)-(S)-2-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-(Methoxymethyl)pyrrolidine

CAS RN

63126-47-6
Record name (+)-(S)-2-(Methoxymethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63126-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-(S)-2-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(Methoxymethyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
K Bernauer, T Chuard… - Helvetica chimica …, 1993 - Wiley Online Library
The three new optically active triamines derived from 2,6‐bis(aminomethyl)pyridine, ie 2,6‐bis{[(2S)‐2‐(hydroxymethyl)pyrrolidin‐1‐yl]methyl}pyridine (3a), 2,6‐bis{[(2S)‐2‐(…
Number of citations: 15 onlinelibrary.wiley.com
M Lotz, B Pugin, M Kesselgruber, M Thommen… - Tetrahedron …, 2010 - Elsevier
The bis(2-methoxymethyl pyrrolidine)phosphine moiety is shown to be a very effective chiral auxiliary for the ortho- and diastereoselective lithiation of ferrocene, thereby allowing the …
Number of citations: 7 www.sciencedirect.com
L Dahlenburg, H Treffert… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, [RhCl(C8H12)(C6H13NO)], which is of interest from the point of view of catalysis, crystallizes with two independent molecules in the asymmetric unit, which is the …
Number of citations: 3 scripts.iucr.org
X Zheng, GE Herberich - Organometallics, 2001 - ACS Publications
Reaction of (S)-2-(methoxymethyl)pyrrolidine (SMPH) with the 1-chloro-3,5-dimethyldihydroborinines 3a,b in the presence of NEt 3 afforded the SMP-substituted dihydroborinine …
Number of citations: 14 pubs.acs.org
R Sakai, I Otsuka, T Satoh, R Kakuchi… - Journal of Polymer …, 2006 - Wiley Online Library
The asymmetric polymerization of 4′‐isocyanatobenzo‐18‐crown‐6 with the lithium amide of (S)‐(2‐methoxymethyl)pyrrolidine successfully proceeded to afford end‐functionalized …
Number of citations: 26 onlinelibrary.wiley.com
R Šebesta, M Sališová - Collection of Czechoslovak chemical …, 2002 - cccc.uochb.cas.cz
New planar chiral amino-alcohol ferrocene ligands based on (S)-2-(methoxymethyl)pyrrolidine were synthesized and employed in the enantioselective addition of diethylzinc to …
Number of citations: 5 cccc.uochb.cas.cz
S Fioravanti, L Pellacani, D Ricci, PA Tardella - Tetrahedron: Asymmetry, 1997 - Elsevier
The enamine derived from cyclopentanone and (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine added ethyl N-mesylazidoformimidate [N 3 C(OEt)NMs] and ethyl azidoformate (N 3 CO 2 Et) …
Number of citations: 21 www.sciencedirect.com
CM O'Farrell, JM Chudomel, JM Collins… - The Journal of …, 2008 - ACS Publications
Water-soluble calix[4]resorcinarenes containing 3- and 4-hydroxyproline, d-nipecotic acid, (S)-2-(methoxymethyl)pyrrolidine, (S)-2-pyrrolidine methanol, and (S,S)-(+)-2,4-bis(…
Number of citations: 59 pubs.acs.org
K Tenza, JS Northen, D O'Hagan… - Beilstein Journal of …, 2005 - beilstein-journals.org
Background Asymmetric introduction of fluorine α-to a carbonyl has become popular recently, largely because the direct fluorination of enolates by asymmetric electrophilic fluorinating …
Number of citations: 11 www.beilstein-journals.org
K Maeda, Y Okamoto - Polymer journal, 1998 - nature.com
Oligomerization of phenyl isocyanate derivatives, such as m-methoxyphenyl isocyanate (mMeOPI), 3, 5-dimethylphenyl isocyanate (3, 5MePI), and m-chlorophenyl isocyanate (mClPI), …
Number of citations: 45 www.nature.com

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